molecular formula C15H14FNO B291353 N-(2-fluorophenyl)-3-phenylpropanamide

N-(2-fluorophenyl)-3-phenylpropanamide

Cat. No.: B291353
M. Wt: 243.28 g/mol
InChI Key: SDJLPHLHIMFLJY-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-phenylpropanamide is a fluorinated aromatic compound featuring a propanamide backbone substituted with a 2-fluorophenyl group and a terminal phenyl ring. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. Its fluorine atom enhances lipophilicity and metabolic stability, while the amide group facilitates hydrogen bonding, critical for biological interactions.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-phenylpropanamide

InChI

InChI=1S/C15H14FNO/c16-13-8-4-5-9-14(13)17-15(18)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)

InChI Key

SDJLPHLHIMFLJY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substitution Patterns and Electronic Effects

N-[(2-Fluorophenyl)(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenylpropanamide ()
  • Structure : Incorporates a 1,3,4-oxadiazole ring, introducing additional π-conjugation and rigidity.
  • Molecular Weight : 401.44 g/mol (vs. ~257.3 g/mol for the target compound).
  • The higher molecular weight may reduce solubility in polar solvents .
N-(3-Chlorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide ()
  • Structure : Chlorine substituent on the phenyl ring and a furan moiety.
  • Impact : Chlorine increases electron-withdrawing effects compared to fluorine, altering electronic density. The furan ring enables hydrogen bonding via its oxygen atom, which could enhance interactions with biological targets .
3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide ()
  • Structure: Contains a ferrocenyl (organometallic) group, nitro (-NO₂), and trifluoromethyl (-CF₃) substituents.
  • Impact: The nitro group strongly withdraws electrons, increasing acidity of the amide proton.

Physicochemical Properties

N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide Derivatives ()
  • Melting Points : 68–196°C (vs. likely lower for the target compound due to simpler structure).
  • Solubility: Soluble in ethanol-water mixtures (e.g., 0.5C₂H₅OH: 321.43 mg/mL).
  • Impact : The spirocyclic thia-azaspiro system increases conformational rigidity, improving metabolic stability but reducing aqueous solubility .
(E)-N-(2-(1H-Indol-3-ylamino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide ()
  • Structure: Dual indole groups and a vinylamino linker.
  • Impact : Indole’s aromaticity enables π-π stacking, while the vinyl group may enhance photostability. Reported antimicrobial activity suggests broader biological applicability than the target compound .
N-(2-Fluorobenzyl)-N-[3-(4-fluorophenyl)-3-(2-furyl)propyl]propanamide ()
  • Structure : Branched fluorophenyl and furyl groups.
  • Impact : Increased lipophilicity from dual fluorine substitution enhances blood-brain barrier penetration. The furyl group may modulate receptor selectivity .
Bicalutamide-Related Propanamides ()
  • Structure: Sulfonyl (-SO₂) and cyano (-CN) substituents.
  • Impact: Sulfonyl groups increase acidity and hydrogen-bonding capacity, critical for androgen receptor antagonism. Cyano groups improve metabolic resistance .

Data Tables

Table 1: Key Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Key Substituents
N-(2-fluorophenyl)-3-phenylpropanamide ~257.3 Not reported Not reported 2-Fluorophenyl, Phenyl
N-[(2-Fluorophenyl)oxadiazolyl-methyl]-3-phenylpropanamide 401.44 Not reported Moderate in ethanol Oxadiazole, 2-Fluorophenyl
N-(3-Chlorophenyl)-3-(4-fluorophenylfuran)propanamide ~353.8 Not reported Low in water Chlorophenyl, Furan
Spirocyclic Thia-azaspiro Derivative (8b) 335.4 68–196 321.43 (0.5C₂H₅OH) Spirocyclic, Thia-aza

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-3-phenylpropanamide
Reactant of Route 2
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N-(2-fluorophenyl)-3-phenylpropanamide

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